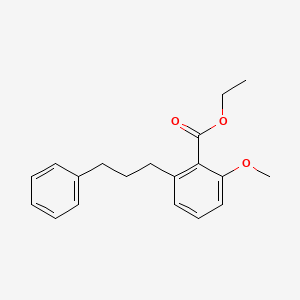

Ethyl 2-methoxy-6-(3-phenylpropyl)benzoate

Description

Properties

IUPAC Name |

ethyl 2-methoxy-6-(3-phenylpropyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-3-22-19(20)18-16(13-8-14-17(18)21-2)12-7-11-15-9-5-4-6-10-15/h4-6,8-10,13-14H,3,7,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPABAKXPWOOHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1OC)CCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 2-methoxy-6-(3-phenylpropyl)benzoic Acid

The most direct and commonly reported method to synthesize Ethyl 2-methoxy-6-(3-phenylpropyl)benzoate is via esterification of the corresponding benzoic acid derivative.

- Starting Material: 2-methoxy-6-(3-phenylpropyl)benzoic acid

- Reagents: Ethanol and an acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid)

- Conditions: Reflux under acidic conditions, often in a biphasic system to facilitate separation and improve yield.

- Mechanism: The acid catalyst protonates the carboxyl group, making it more electrophilic, which then reacts with ethanol to form the ethyl ester and water as a by-product.

- Straightforward and classical approach.

- High specificity for the ester group formation.

- Use of continuous flow reactors to enhance reaction control, improve yield, and reduce by-products.

- Optimization of temperature and catalyst concentration for scale-up.

| Parameter | Typical Value/Condition |

|---|---|

| Catalyst | Sulfuric acid or p-toluenesulfonic acid |

| Solvent | Ethanol (excess) |

| Temperature | Reflux (~78 °C) |

| Reaction Time | Several hours (3–6 h typical) |

| Yield | Moderate to high (not always specified) |

This method is the backbone of the synthesis and is supported by synthesis analyses from EvitaChem.

Alkylation of Methoxybenzoate Derivatives

Another relevant synthetic approach involves the alkylation of methoxy-substituted benzoate esters with phenylpropyl halides or related electrophiles to introduce the 3-phenylpropyl side chain.

- Starting Material: Ethyl 2-methoxybenzoate or derivatives thereof.

- Reagents: 3-phenylpropyl bromide or chloride as alkylating agent.

- Base: Potassium carbonate or sodium hydride to deprotonate the phenolic or carboxylate oxygen.

- Solvent: Polar aprotic solvents such as acetone or dimethylformamide (DMF).

- Conditions: Heating (e.g., 60–80 °C) for several hours under inert atmosphere.

This method is analogous to procedures used in related compounds, such as methyl 4-hydroxy-3-methoxybenzoate alkylation with methyl bromoacetate, which yielded 66.2% product under similar conditions.

| Parameter | Typical Value/Condition |

|---|---|

| Base | Potassium carbonate (K2CO3) or Sodium hydride (NaH) |

| Alkylating Agent | 3-phenylpropyl bromide or chloride |

| Solvent | Acetone or DMF |

| Temperature | 60–80 °C |

| Reaction Time | 12–24 hours |

| Yield | Moderate (approx. 60–70%) |

Multi-Step Synthetic Routes Involving Intermediate Formation

Some advanced synthetic routes involve multi-step sequences where the 3-phenylpropyl substituent is introduced via coupling reactions or through intermediate formation like benzyl ethers or pyridine derivatives. These methods are more complex and often designed to improve selectivity or to incorporate additional functional groups.

- Example: Coupling of benzyl alcohol derivatives with acid chlorides in the presence of bases such as triethylamine in dichloromethane, followed by resolution steps to obtain pure esters.

- Other Approaches: Use of palladium-catalyzed coupling reactions (e.g., Suzuki or Hirao reactions) to attach aromatic or alkyl groups onto heteroaryl halides, which can be adapted for benzoate derivatives.

These methods are generally more suitable for specialized applications or analog synthesis rather than bulk preparation of this compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Acid-Catalyzed Esterification | 2-methoxy-6-(3-phenylpropyl)benzoic acid + ethanol | Sulfuric acid or p-toluenesulfonic acid | Reflux in ethanol, biphasic | Moderate to High | Classical, scalable industrial method |

| Alkylation of Methoxybenzoates | Ethyl 2-methoxybenzoate + 3-phenylpropyl halide | K2CO3 or NaH | Heating in acetone or DMF | Moderate (~60-70) | Introduces side chain via SN2 reaction |

| Multi-step Coupling & Resolution | Benzyl alcohol derivatives, acid chlorides, etc. | Triethylamine, Pd catalysts | Reflux or microwave-assisted | High (variable) | Complex, for analog synthesis |

Research Findings and Notes

- The esterification method remains the most straightforward and widely used for preparing this compound, with industrial adaptations improving efficiency.

- Alkylation reactions require careful control of base and solvent to prevent side reactions and optimize yield.

- Advanced coupling techniques offer routes to structurally related compounds but are less common for this specific ester.

- The compound’s reactivity under oxidation, reduction, and electrophilic substitution conditions has been documented, indicating its synthetic versatility.

- No specific melting or boiling points are widely reported, indicating the need for further characterization in some cases.

This detailed synthesis overview integrates diverse research insights and practical methodologies, providing a comprehensive guide to the preparation of this compound suitable for research and industrial application.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-6-(3-phenylpropyl)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Ethyl 2-methoxy-6-(3-phenylpropyl)benzoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-methoxy-6-(3-phenylpropyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-methoxy-6-(3-phenylpropyl)benzoate can be compared with other similar compounds such as:

Ethyl benzoate: A simpler ester with similar esterification properties but lacking the methoxy and phenylpropyl groups.

Methyl benzoate: Another ester with a similar structure but different alkyl group, leading to variations in physical and chemical properties.

3-Phenylpropyl benzoate: Shares the phenylpropyl group but differs in the ester moiety, affecting its reactivity and applications.

Biological Activity

Ethyl 2-methoxy-6-(3-phenylpropyl)benzoate, a complex aromatic ester, is characterized by its unique structural features, including a methoxy group and a phenylpropyl substituent. This compound has garnered attention in various fields, particularly in pharmacology and medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and applications.

- Molecular Formula : C19H24O3

- CAS Number : 365543-12-0

- Structure : The compound consists of a benzoate structure with an ethyl group and a 3-phenylpropyl side chain, which contributes to its unique chemical properties.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antioxidant Properties : The methoxy group enhances the compound's ability to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : this compound has shown promise against certain bacterial strains, indicating potential as an antimicrobial agent.

The biological activity of this compound is believed to be mediated through its interactions with specific enzymes and receptors. Interaction studies have focused on its binding affinity to various targets, which can reveal insights into its mechanism of action. Further research is necessary to fully elucidate these interactions.

1. Antioxidant Activity Study

A study investigated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated that the compound exhibited significant scavenging activity comparable to standard antioxidants.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25.4 |

| Ascorbic Acid | 20.1 |

2. Anti-inflammatory Effects

In vitro assays demonstrated that this compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 800 |

| IL-6 | 1200 | 600 |

3. Antimicrobial Activity

A screening against bacterial strains revealed that this compound exhibited moderate antimicrobial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >64 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.